6-Iodo-5,5-dimethylhex-1-ene
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Overview
Description
6-Iodo-5,5-dimethylhex-1-ene is an organic compound with the molecular formula C₈H₁₅I. It is characterized by the presence of an iodine atom attached to a hexene chain, which also contains two methyl groups at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5,5-dimethylhex-1-ene typically involves the iodination of 5,5-dimethylhex-1-ene. One common method is the addition of iodine to the double bond of 5,5-dimethylhex-1-ene in the presence of a catalyst such as silver nitrate or a similar reagent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Addition: Bromine (Br₂), hydrogen (H₂) with a palladium catalyst, or hydrohalic acids (HCl, HBr).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a nickel or palladium catalyst.
Major Products Formed
Substitution: Formation of 5,5-dimethylhex-1-ene derivatives with different functional groups.
Addition: Formation of dihalides, alkanes, or halohydrins.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 5,5-dimethylhexane.
Scientific Research Applications
6-Iodo-5,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-5,5-dimethylhex-1-ene involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds. The specific pathways and intermediates formed during these reactions depend on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhex-1-ene: Lacks the iodine atom, making it less reactive in substitution reactions.
6-Bromo-5,5-dimethylhex-1-ene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
5,5-Dimethylhexane: Saturated hydrocarbon with no double bond or halogen, resulting in different chemical behavior.
Uniqueness
6-Iodo-5,5-dimethylhex-1-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
77400-57-8 |
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Molecular Formula |
C8H15I |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
6-iodo-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H15I/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 |
InChI Key |
RQVHXKDIEMPANY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)CI |
Origin of Product |
United States |
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